1-(4-Bromophenyl)-3-(3-methylbutyl)thiourea
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Overview
Description
1-(4-bromophenyl)-3-(3-methylbutyl)thiourea is a member of thioureas.
Scientific Research Applications
DNA-Binding Studies and Biological Activities
1-(4-Bromophenyl)-3-(3-methylbutyl)thiourea and similar thiourea derivatives have been studied for their DNA-binding properties and potential anti-cancer activities. For instance, nitrosubstituted acylthioureas have been synthesized and analyzed for their DNA interaction using cyclic voltammetry, UV–vis spectroscopy, and computational studies. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential in medical research and pharmaceutical applications (Tahir et al., 2015).
Structural Characterization and Crystallography
Research has also been conducted on the structural characterization and crystallography of thiourea derivatives, including this compound. For example, studies involving the synthesis and X-ray structure analysis of similar bromobutanoyl and methylphenyl thiourea derivatives have provided insights into their molecular conformation and intermolecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Abosadiya et al., 2015).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives, including those similar to this compound, have been found to be efficient enzyme inhibitors and sensors for toxic metals like mercury. These compounds have shown significant enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting their potential use in treating diseases like Alzheimer's. Additionally, their ability to sense toxic metals could be valuable in environmental and health monitoring applications (Rahman et al., 2021).
Antimicrobial and Antifungal Activities
New series of thiourea derivatives, related to this compound, have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds, such as 2-(4-(3-(3-bromophenyl)thioureido)benzamido)acetic acid, indicate the potential of thiourea derivatives in developing new broad-spectrum antibacterial and antifungal agents (Abbas et al., 2013).
Molecular Conformation and Intermolecular Interactions
Studies on a series of 1-benzoyl-3-(halogenophenyl)thioureas, which are structurally related to this compound, have focused on their molecular conformation and intermolecular interactions. These studies provide insights into how changes in the halogen atom and its position on the phenyl ring affect the molecular and crystal structures of these compounds. Such research is valuable in the design and synthesis of new compounds with desired properties and functions (Rosiak et al., 2021).
Properties
Molecular Formula |
C12H17BrN2S |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C12H17BrN2S/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) |
InChI Key |
RLFJFXJUHLAJGX-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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